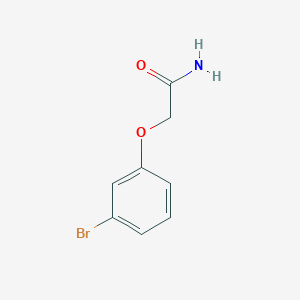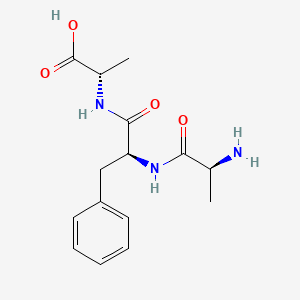
Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is also known by its CAS number 63304-46-1 .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” includes a quinoline ring, which is a heterocyclic aromatic organic compound. The IUPAC name for this compound is N-(4-amino-2-methylquinolin-6-yl)acetamide . The compound’s structure is characterized by a variety of properties, including a topological polar surface area of 68Ų and a XLogP3 of 1.1 .Physical And Chemical Properties Analysis
“Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-” has a molecular weight of 215.25 g/mol and a molecular formula of C12H13N3O . It has a complexity of 269 and a covalently-bonded unit count of 1 . The compound also has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 2 .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- derivatives have shown promise in antimalarial research. In a study by Werbel et al. (1986), derivatives of this compound demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest potential clinical applications for treating malaria in humans (Werbel et al., 1986).
Molecular Structures and Properties
The structural characteristics and properties of acetamide derivatives have been explored in various studies. Kalita and Baruah (2010) investigated the spatial orientations of these compounds, particularly in relation to anion coordination. This research provides insights into the potential applications of these compounds in materials science and chemistry (Kalita & Baruah, 2010).
Therapeutic Potential in Viral Infections
In the context of viral infections, a novel anilidoquinoline derivative related to acetamide, N-(4-amino-2-methyl-6-quinolinyl)-, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The study by Ghosh et al. (2008) revealed significant antiviral and antiapoptotic effects, indicating the therapeutic potential of such derivatives (Ghosh et al., 2008).
Applications in Tuberculosis Treatment
The compound and its derivatives have also shown effectiveness against tuberculosis. Pissinate et al. (2016) found that 2-(quinolin-4-yloxy)acetamides, a related class, exhibited potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests potential applications in developing novel tuberculosis treatments (Pissinate et al., 2016).
Anticancer Properties
Further, the compound's derivatives have been explored for anticancer properties. In research by Kovalenko et al. (2012), substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides demonstrated significant anticancer activity, particularly against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Chemosensory Applications
Finally, a study by Park et al. (2015) showed that a chemosensor derived from acetamide, N-(4-amino-2-methyl-6-quinolinyl)-, could effectively monitor zinc concentrations in living cells and aqueous solutions. This indicates potential applications in environmental monitoring and biological research (Park et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWWSJIHWIVYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432201 |
Source


|
| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
CAS RN |
63304-46-1 |
Source


|
| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)









